4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
Overview
Description
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Aniline Moiety: The final step involves coupling the thiazole derivative with an aniline compound through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or reduce the thiazole ring to a thiazolidine derivative.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated or sulfonylated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the trifluoromethyl and thiazole groups.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: The compound is explored for its potential as an active ingredient in pesticides and herbicides due to its bioactivity.
Polymers: It is used in the synthesis of specialty polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism by which 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with metal ions or aromatic residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(Trifluoromethyl)thiazole: Lacks the aniline moiety, reducing its potential for functionalization and application in drug design.
4-Bromo-2-(trifluoromethyl)aniline: Contains a bromine atom, which can be used for further functionalization but may alter the compound’s reactivity and toxicity.
Uniqueness: 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and aniline moiety, providing a versatile scaffold for chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYWWOCIWMJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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